1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one is an organic compound that has garnered interest due to its unique structure and potential applications in various fields of research and industry. This compound features a triazole ring, an azetidine ring, and a butanone moiety, making it a versatile molecule for chemical synthesis and biological studies.
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and azetidine rings are then coupled with the butanone moiety using various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s biological effects by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone
Uniqueness
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one stands out due to its unique combination of a triazole ring, an azetidine ring, and a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3-dimethyl-1-[3-(triazol-1-yl)azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-11(2,3)6-10(16)14-7-9(8-14)15-5-4-12-13-15/h4-5,9H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGMZORVHAKLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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